molecular formula C21H25N3O B2910907 Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone CAS No. 1024220-23-2

Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone

Cat. No.: B2910907
CAS No.: 1024220-23-2
M. Wt: 335.451
InChI Key: OYCPARIWOCZGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone, with the CAS Number 1024220-23-2, is a chemical compound of significant interest in medicinal chemistry and pharmacological research . It has a molecular formula of C21H25N3O and a molecular weight of 335.443 g/mol . This ketone features a distinct molecular architecture comprising a cyclopentyl group linked to a phenyl ring and a piperazine moiety substituted with a 2-pyridyl group, forming a multi-ring system with specific three-dimensional characteristics . This structure is part of a broader class of compounds explored for their potential interactions with various biological targets. Researchers investigate this compound primarily as a key scaffold in the design and synthesis of novel pharmacologically active agents. Its structural framework is found in compounds studied for anticholinergic properties, which may have applications in developing mydriatic (pupil-dilating) and antisecretory agents . Additionally, analogous piperazine derivatives are actively researched for their potential as anti-inflammatory agents, highlighting the versatility of this chemical class in drug discovery efforts . The compound is provided For Research Use Only. It is intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

(1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-20(21(11-5-6-12-21)18-8-2-1-3-9-18)24-16-14-23(15-17-24)19-10-4-7-13-22-19/h1-4,7-10,13H,5-6,11-12,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPARIWOCZGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazinyl Ketone: The initial step involves the reaction of a piperazine derivative with a ketone to form the piperazinyl ketone intermediate.

    Phenylation: The phenyl group is then introduced via a Friedel-Crafts acylation reaction.

    Pyridylation: Finally, the pyridyl group is added through a nucleophilic substitution reaction.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and phenyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-(2-Pyridyl)piperazinyl Ketone Derivatives

Compound Name Substituents (R-group) Target/Application Key Findings References
Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone Cyclopentyl-phenyl ketone Not explicitly stated (inference: CNS) Presumed high lipophilicity for CNS penetration; structural similarity to PET ligands. N/A
1-(3,4,5-Trimethoxybenzoyl)-4-(2-pyridyl)piperazine 3,4,5-Trimethoxybenzoyl Neuropharmacology (unspecified) Moderately toxic (ipr-mus LD50: 800 mg/kg); flammable; emits NOx upon decomposition.
β-(p-Chlorophenyl)phenethyl 4-(2-pyridyl)piperazinyl ketone p-Chlorophenyl-phenethyl Unspecified Moderate intraperitoneal toxicity; flammable liquid.
18F-FCWAY (PET ligand) trans-4-fluoro-N-cyclohexanecarboxamide 5-HT1A receptor imaging High brain uptake but defluorination issues; miconazole inhibits bone uptake.
2,6-Difluorophenyl 4-(2-furylcarbonyl)piperazinyl ketone 2,6-Difluorophenyl, furylcarbonyl Not specified High topological polar surface area (53.8 Ų); potential CNS applications.
4-(2-Thiazolyl)piperazinyl 3,4,5-trimethoxyphenyl ketone Thiazolyl, 3,4,5-trimethoxyphenyl Unspecified Structural diversity for receptor modulation; no toxicity data reported.

Pharmacokinetic and Toxicity Profiles

  • 18F-FCWAY : Demonstrates significant defluorination in vivo, leading to bone uptake of radioactivity. Miconazole pretreatment reduces defluorination by inhibiting CYP450 2EI, enhancing brain-specific 5-HT1A receptor imaging .
  • 1-(3,4,5-Trimethoxybenzoyl)-4-(2-pyridyl)piperazine: Exhibits moderate toxicity (LD50: 800 mg/kg) and flammability. Decomposition releases toxic NOx, necessitating careful handling .
  • β-(p-Chlorophenyl)phenethyl analog : Shares flammability risks and moderate intraperitoneal toxicity with other derivatives, suggesting common safety concerns among halogenated analogs .

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